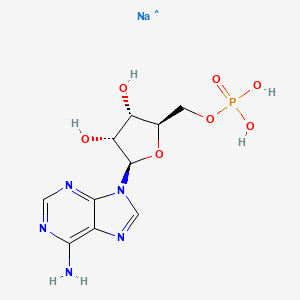
5-Aza-2'-deoxy Cytidine-15N4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aza-2’-deoxy Cytidine-15N4 is a synthetic nucleoside analog of cytidine, which incorporates nitrogen-15 isotopes. It is primarily used in scientific research for its ability to inhibit DNA methylation, making it a valuable tool in epigenetic studies. This compound is known for its role in reactivating silenced genes and has significant applications in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aza-2’-deoxy Cytidine-15N4 involves the incorporation of nitrogen-15 isotopes into the cytidine structureThe reaction conditions often involve the use of deoxyribose and cytosine derivatives, with the incorporation of nitrogen-15 achieved through isotopic labeling techniques .
Industrial Production Methods
Industrial production of 5-Aza-2’-deoxy Cytidine-15N4 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated systems and stringent quality control measures. The final product is purified through chromatography and other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
5-Aza-2’-deoxy Cytidine-15N4 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms in the structure
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5-Aza-2’-deoxy Cytidine-15N4.
Scientific Research Applications
5-Aza-2’-deoxy Cytidine-15N4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in synthetic chemistry to study nucleoside analogs and their reactions.
Biology: Employed in epigenetic studies to investigate DNA methylation and gene expression.
Medicine: Utilized in cancer research to reactivate silenced tumor suppressor genes and study the effects of DNA demethylation.
Industry: Applied in the development of new therapeutic agents and diagnostic tools
Mechanism of Action
The primary mechanism of action of 5-Aza-2’-deoxy Cytidine-15N4 involves the inhibition of DNA methyltransferases, enzymes responsible for maintaining DNA methylation patterns. By incorporating into the DNA, the compound forms covalent complexes with these enzymes, leading to their functional depletion. This results in the demethylation of DNA and reactivation of silenced genes. The molecular targets include DNA methyltransferase 1 and other related enzymes .
Comparison with Similar Compounds
Similar Compounds
5-Azacytidine: Another nucleoside analog that incorporates into both DNA and RNA, used in similar epigenetic studies.
Decitabine: A closely related compound that also inhibits DNA methylation but is more potent and specific to DNA incorporation
Uniqueness
5-Aza-2’-deoxy Cytidine-15N4 is unique due to its incorporation of nitrogen-15 isotopes, which allows for detailed studies using nuclear magnetic resonance spectroscopy and other isotopic labeling techniques. This makes it a valuable tool in both basic and applied research .
Properties
Molecular Formula |
C8H12N4O4 |
|---|---|
Molecular Weight |
232.18 g/mol |
IUPAC Name |
4-(15N)azanyl-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-(1,3,5-15N3)1,3,5-triazin-2-one |
InChI |
InChI=1S/C8H12N4O4/c9-7-10-3-12(8(15)11-7)6-1-4(14)5(2-13)16-6/h3-6,13-14H,1-2H2,(H2,9,11,15)/t4-,5+,6+/m0/s1/i9+1,10+1,11+1,12+1 |
InChI Key |
XAUDJQYHKZQPEU-SSDNLDPUSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1[15N]2C=[15N]C(=[15N]C2=O)[15NH2])CO)O |
Canonical SMILES |
C1C(C(OC1N2C=NC(=NC2=O)N)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-Nitrophenyl)-3-(pyridin-4-ylmethyl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione;hydrochloride](/img/structure/B12349959.png)



![1-[(2R,3R,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12350006.png)

![disodium;[(2R,3S,5R)-3-hydroxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl phosphate;hydrate](/img/structure/B12350015.png)
![trisodium;[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12350022.png)



amine](/img/structure/B12350032.png)
![1-ethyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-4-amine;hydrochloride](/img/structure/B12350039.png)
![2,8-Dibromo-1,2,3,4,4a,4b,5,5a,6a,7,8,9,10,10a,10b,11,11a,12a-octadecahydroindeno[1,2-b]fluorene-6,12-dione](/img/structure/B12350043.png)
